N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

Aqueous Solubility Bioconjugation Click Chemistry

When assembling fluorescently labeled PROTAC libraries, linker solubility and aggregation propensity directly influence screening outcomes. N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 (CAS 2107273-54-9) solves this with four PEG4 chains (16 ethylene oxide units), providing verified water solubility and reduced non-specific binding versus less-PEGylated analogues. • Single alkyne ensures 1:1 CuAAC conjugation stoichiometry, minimizing cross-linked byproducts. • Cy5 fluorophore (ex/em 649/667 nm, ε = 220,000 M⁻¹cm⁻¹) enables near-infrared live-cell imaging at sub-micromolar concentrations. • Extended PEG scaffold (MW 1207.9) delivers longer inter-ligand distance for PROTAC targets requiring extended spatial separation.

Molecular Formula C63H99ClN2O18
Molecular Weight 1207.9 g/mol
Cat. No. B11827080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
Molecular FormulaC63H99ClN2O18
Molecular Weight1207.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1
InChIKeyAQXZWLODURMDEF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG4-Cy5: Structural and Spectroscopic Baseline


The compound, 2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride (CAS 2107273-54-9), also known as N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, is a highly specialized asymmetric pentamethine cyanine (Cy5) derivative. It integrates a central near-infrared fluorophore with four methoxy-terminated PEG4 chains and a single propargyl (alkyne) functional group . This architecture confers both aqueous solubility and a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, making it a versatile reagent for bioconjugation and a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker .

Why This Cy5-Propargyl Linker Cannot Be Replaced


The performance of Cy5-alkyne conjugates is exquisitely sensitive to the identity and arrangement of their solubilizing groups. Substituting N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 with a generic "Cy5-alkyne" or even a different PEGylated variant risks profound changes in aqueous solubility, aggregation behavior, non-specific binding, and reaction kinetics. Non-PEGylated Cy5-alkynes are virtually insoluble in water and require organic co-solvents that can denature sensitive biomolecules . Sulfonated Cy5-alkynes, while water-soluble, introduce multiple negative charges that can alter protein pI, promote undesirable electrostatic interactions, and affect cellular uptake . The specific tetra-PEG4 architecture of this compound provides a neutral, highly hydrophilic corona that uniquely balances solubility with biological inertness, making direct substitution without quantitative re-validation untenable for reproducible results .

Propargyl-PEG4-Cy5: Quantitative Comparison vs. Class Analogs


Extinction Coefficient vs. N-methyl Analogue

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 exhibits aqueous solubility , a stark contrast to non-PEGylated Cy5-alkyne (non-sulfonated), which is classified as 'insoluble in H2O' and requires dissolution in DMSO or ethanol for use . This eliminates the need for organic co-solvents that can compromise biomolecule integrity.

Aqueous Solubility Bioconjugation Click Chemistry

Aqueous Solubility vs. N-methyl Analog

The molar extinction coefficient (ε) for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is reported as 220,000 M⁻¹cm⁻¹ . This value is approximately 12% lower than the 251,000 M⁻¹cm⁻¹ reported for sulfo-Cy5-alkyne . While the sulfonated analog provides a modestly higher ε, the PEGylated version offers a neutral alternative free of the charged sulfonate groups that can induce non-specific electrostatic interactions.

Fluorescence Extinction Coefficient Brightness

PEG Content and Molecular Weight vs. Hydroxy-PEG2 Analog

While a direct quantum yield (Φ) measurement for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is not published, a closely related asymmetric pentamethine cyanine dye bearing two PEG ether chains on the indoline nitrogen was reported to have a Φ of 0.13 in water [1]. This serves as a baseline expectation for the class. For comparison, sulfo-Cy5-alkyne has a reported Φ of 0.28 , and a newer modified carbocyanine dye achieved Φ = 0.49 [2].

Fluorescence Quantum Yield Photophysics

Alkyne Stoichiometry vs. Bis-propargyl Analog

The alkyne group of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) . While specific kinetic data for this compound are not published, a structurally similar Cy5-alkyne reagent achieves complete reaction with azides in less than 1 hour under standard conditions . The extensive PEGylation may modestly influence reaction kinetics by altering local microenvironment, but the fundamental reactivity of the terminal alkyne remains intact.

Click Chemistry CuAAC Bioconjugation

Propargyl-PEG4-Cy5 Applications in PROTAC and Bioconjugation


Aqueous-Soluble Linker for PROTAC Library Synthesis

As a PEG-based PROTAC linker, this compound is specifically designed for the synthesis of PROTAC molecules . Its neutral, highly hydrophilic PEG architecture minimizes non-specific interactions that could confound ternary complex formation, while the terminal alkyne enables precise conjugation to azide-functionalized E3 ligase ligands or target protein warheads via click chemistry . This scenario leverages its unique combination of aqueous solubility and bioorthogonal reactivity, distinguishing it from charged sulfonate-based alternatives.

Cellular Uptake and Localization Tracking

The compound's water solubility makes it directly applicable for labeling azide-tagged proteins, nucleic acids, or glycans under physiological conditions without the need for organic co-solvents. This is particularly critical for preserving the native conformation and activity of sensitive enzymes or receptors, a capability not shared by non-PEGylated Cy5-alkynes that are insoluble in water .

Orthogonal Alkyne-Azide Assembly Workflows

Asymmetric pentamethine cyanine dyes like this compound are suitable for single-molecule imaging applications, including STORM and SOFI super-resolution microscopy, due to their modifiable functional groups and compatibility with click chemistry [1]. The PEG chains help mitigate dye aggregation and non-specific sticking, which are major sources of background in single-molecule experiments.

Long-Linker Design for Challenging PROTAC Pairs

The combination of near-infrared Cy5 fluorescence (enabling deep tissue imaging with minimal autofluorescence) [2] and a flexible PEG corona (conferring 'stealth' properties that reduce immunogenicity and prolong circulation time) makes this compound well-suited for tracking drug delivery vehicles in preclinical animal models. The alkyne group allows covalent attachment to azide-modified nanoparticles, liposomes, or polymer-drug conjugates [2].

Quote Request

Request a Quote for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.